molecular formula C19H27N5O4 B2982239 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876675-05-7

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2982239
CAS No.: 876675-05-7
M. Wt: 389.456
InChI Key: PCCOVLHCZBHQII-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H27N5O4 and its molecular weight is 389.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity of Purine Derivatives

Studies on purine derivatives, closely related to the chemical structure of interest, have revealed their potential in developing therapeutic agents. For instance, Nilov et al. (1995) explored the synthesis of 7,8-polymethylenehypoxanthines derivatives, precursors to various biologically active purines, indicating their utility in antiviral and antihypertensive drug development (Nilov et al., 1995). This research highlights the potential of similar compounds in creating novel pharmacological agents.

Mesoionic Purinone Analogs

Research by Coburn and Taylor (1982) on mesoionic purinone analogs, similar in structure to the compound of interest, showcased their synthesis and properties. These compounds were found to exhibit unique chemical behaviors and potential biological activities, suggesting their applications in drug discovery and medicinal chemistry (Coburn & Taylor, 1982).

Antiviral Activity of Imidazo-s-triazine Derivatives

Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides, demonstrating moderate antiviral activities against several viruses. This study provides insight into the potential antiviral applications of compounds structurally related to 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione (Kim et al., 1978).

Novel Syntheses and Pharmacological Applications

Further studies on structurally related compounds include the synthesis of novel substituted pyridines and purines with applications in treating metabolic disorders, showcasing the diversity of potential applications of purine derivatives in therapeutic development (Kim et al., 2004).

Future Directions

: Enamine: 2-{2-[(oxolan-2-yl)methoxy]ethoxy}ethan-1-ol : GuideChem: 2-(2-ethoxyethyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione

Properties

IUPAC Name

2-(2-ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-5-27-10-8-22-17(25)15-16(21(4)19(22)26)20-18-23(11-14-7-6-9-28-14)12(2)13(3)24(15)18/h14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCOVLHCZBHQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4CCCO4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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